6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one
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Overview
Description
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one is a chemical compound known for its unique spiro structure, which involves a cyclopropane ring fused to an isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one typically involves the bromination of a precursor isoquinoline derivative followed by cyclopropanation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the cyclopropanation can be achieved using diazomethane or similar reagents .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability, including the use of continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces the corresponding alcohol .
Scientific Research Applications
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride
- 7’-Bromo-2’,3’-dihydro-5’-methoxy-2’-methyl-spiro[cyclopropane-1,4’-isoquinoline]
Uniqueness
6’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-1’-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1396777-75-5 |
---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.1 |
Purity |
95 |
Origin of Product |
United States |
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